molecular formula C25H23ClN4OS2 B12020370 N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 618441-51-3

N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12020370
CAS No.: 618441-51-3
M. Wt: 495.1 g/mol
InChI Key: HVYORWABIRFGOU-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor such as an acyl chloride or ester.

    Thioether Formation:

    Acetamide Formation: The final step involves the reaction of the triazole-thioether intermediate with an acetamide derivative, such as chloroacetamide, under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chloro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as sodium hydride, alkyl halides, or Grignard reagents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as cell division or signal transduction.

    Pathways Involved: It may interfere with pathways such as DNA replication, protein synthesis, or metabolic processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((m-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
  • **N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((o-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Uniqueness

N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazole-thioether-acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

618441-51-3

Molecular Formula

C25H23ClN4OS2

Molecular Weight

495.1 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23ClN4OS2/c1-17-11-13-20(14-12-17)32-15-23-28-29-25(30(23)19-7-4-3-5-8-19)33-16-24(31)27-22-10-6-9-21(26)18(22)2/h3-14H,15-16H2,1-2H3,(H,27,31)

InChI Key

HVYORWABIRFGOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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